(3-Chlorobenzo[b]thiophen-2-yl)[4-(trifluoromethoxy)phenyl)]methanone (3-Chlorobenzo[b]thiophen-2-yl)[4-(trifluoromethoxy)phenyl)]methanone
Brand Name: Vulcanchem
CAS No.: 887268-30-6
VCID: VC11709664
InChI: InChI=1S/C16H8ClF3O2S/c17-13-11-3-1-2-4-12(11)23-15(13)14(21)9-5-7-10(8-6-9)22-16(18,19)20/h1-8H
SMILES: C1=CC=C2C(=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)OC(F)(F)F)Cl
Molecular Formula: C16H8ClF3O2S
Molecular Weight: 356.7 g/mol

(3-Chlorobenzo[b]thiophen-2-yl)[4-(trifluoromethoxy)phenyl)]methanone

CAS No.: 887268-30-6

Cat. No.: VC11709664

Molecular Formula: C16H8ClF3O2S

Molecular Weight: 356.7 g/mol

* For research use only. Not for human or veterinary use.

(3-Chlorobenzo[b]thiophen-2-yl)[4-(trifluoromethoxy)phenyl)]methanone - 887268-30-6

Specification

CAS No. 887268-30-6
Molecular Formula C16H8ClF3O2S
Molecular Weight 356.7 g/mol
IUPAC Name (3-chloro-1-benzothiophen-2-yl)-[4-(trifluoromethoxy)phenyl]methanone
Standard InChI InChI=1S/C16H8ClF3O2S/c17-13-11-3-1-2-4-12(11)23-15(13)14(21)9-5-7-10(8-6-9)22-16(18,19)20/h1-8H
Standard InChI Key FXMWBLIZUOCAJC-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)OC(F)(F)F)Cl
Canonical SMILES C1=CC=C2C(=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)OC(F)(F)F)Cl

Introduction

Key Structural Features:

  • Benzo[b]thiophene Core: This bicyclic aromatic system contributes to the compound's stability and electron delocalization.

  • Trifluoromethoxy Substituent (-OCF₃): Enhances lipophilicity and electron-withdrawing properties, influencing biological activity.

  • Chlorine Atom (-Cl): Modifies the compound's reactivity and potential interactions in chemical or biological systems.

Synthesis of the Compound

The synthesis of this compound likely involves multi-step reactions, incorporating key intermediates derived from thiophene chemistry and benzoylation processes.

General Synthetic Approach:

  • Formation of the Benzo[b]thiophene Core:

    • Benzo[b]thiophenes are commonly synthesized via cyclization reactions involving thiourea derivatives or halogenated precursors .

    • Chlorination at position 3 is achieved using selective halogenation agents.

  • Introduction of the Methanone Linker:

    • The methanone group is introduced through Friedel-Crafts acylation using benzoyl chloride derivatives.

  • Attachment of the Trifluoromethoxy Group:

    • The trifluoromethoxyphenyl moiety is incorporated via nucleophilic substitution or coupling reactions, ensuring high yield and purity .

Analytical Confirmation:

  • Spectroscopic Techniques: Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are essential for structural validation.

  • Example Data: IR spectra may show characteristic C=O stretching (~1700 cm⁻¹), while NMR signals confirm aromatic and trifluoromethoxy substituents.

Biological and Chemical Applications

This compound's unique structure suggests potential applications in medicinal chemistry, particularly in drug discovery targeting antimicrobial or anti-inflammatory pathways.

Potential Applications:

  • Antibacterial Activity:

    • Compounds with benzo[b]thiophene cores exhibit significant activity against Gram-positive and Gram-negative bacteria .

    • The trifluoromethoxy group enhances cell membrane penetration, increasing efficacy.

  • Anti-inflammatory Potential:

    • Methanone derivatives are known inhibitors of enzymes like cyclooxygenase (COX), making them candidates for anti-inflammatory drugs .

  • Material Science:

    • The compound's stability and electronic properties may be useful in organic electronics or as intermediates in dye synthesis.

Comparative Analysis with Related Compounds

Property(3-Chlorobenzo[b]thiophen-2-yl)[4-(trifluoromethoxy)phenyl]methanoneRelated Thiophene Derivatives
Molecular Weight~360.73 g/molVaries (~200–500 g/mol)
Lipophilicity (LogP)HighModerate to High
Antibacterial ActivityLikely high due to -OCF₃ groupModerate to high
Synthetic ComplexityMediumLow to High

Research Gaps and Future Directions

While this compound shows promise, further studies are needed to fully explore its potential:

  • Pharmacokinetics and Toxicity Studies:

    • Investigate absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.

  • Structure-Activity Relationship (SAR):

    • Modify substituents on both the benzo[b]thiophene core and phenyl ring to optimize biological activity.

  • Industrial Applications:

    • Explore its utility in non-pharmaceutical fields such as advanced materials or agrochemicals.

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